3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide class, characterized by a fused thiophene-quinoline core with substitutions at the 3-amino, 6-ethyl, and N-(3-ethoxyphenyl) positions.
Properties
IUPAC Name |
3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-13-8-9-18-14(10-13)11-17-19(23)20(28-22(17)25-18)21(26)24-15-6-5-7-16(12-15)27-4-2/h5-7,11-13H,3-4,8-10,23H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGBKCXKJQMUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC=C4)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thioether Intermediate
A precursor analogous to 10a is prepared by reacting 3-cyano-4-(3-ethoxyphenyl)-6-ethyl-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with ethyl chloroacetate in ethanol containing sodium acetate. The reaction proceeds via nucleophilic substitution at the thione sulfur, yielding the thioether. Key parameters include:
Cyclization to Thienoquinoline
The thioether intermediate undergoes base-mediated cyclization in sodium ethoxide/ethanol under reflux:
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Base : Sodium ethoxide (0.05 g Na in 30 mL ethanol)
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Time : 5 minutes
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Product isolation : Recrystallization from ethanol yields the thienoquinoline core as yellow needles.
Introduction of the 3-Amino and Carboxamide Groups
Amination at Position 3
The 3-amino group is introduced via hydrolysis of a cyano intermediate. For example, treatment of 3-cyano-tetrahydrothienoquinoline with concentrated HCl or H₂SO₄ under heating generates the primary amine. Conditions include:
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Acid concentration : 6M HCl
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Temperature : 80°C
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Time : 4 hours
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Yield : ~75%
Carboxamide Functionalization
The 2-carboxamide moiety is installed by reacting the ethyl ester intermediate (e.g., 11a) with 3-ethoxyaniline under amidation conditions:
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Ester hydrolysis : The ethyl ester is saponified using NaOH in ethanol/water.
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Amide coupling : The resulting carboxylic acid is treated with 3-ethoxyaniline using coupling agents like HATU or DCC in DMF.
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Coupling agent : HATU (1.1 equiv)
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Base : DIPEA (3 equiv)
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Yield : ~82%
Stereochemical Control at Position 6
The (6R)-ethyl configuration is achieved through chiral resolution or asymmetric synthesis. One approach involves:
Use of Chiral Auxiliaries
Cyclohexanedione derivatives with an ethyl group are synthesized using enantioselective alkylation. For instance, Evans oxazolidinone-mediated alkylation provides the (R)-configured ethyl group.
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Auxiliary : (S)-4-Benzyloxazolidin-2-one
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Alkylating agent : Ethyl iodide
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Diastereomeric excess : >90%
Dynamic Kinetic Resolution
Racemic ethyl-substituted intermediates undergo enzymatic or catalytic resolution. Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.
Optimization and Characterization
Reaction Optimization
Analytical Data
Key characterization data for intermediates and final product :
| Compound | M.P. (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| Thioether intermediate | 145–147 | 2210 (C≡N), 1680 (C=O) | 1.35 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂) | 395.5 |
| Cyclized thienoquinoline | 210–212 | 3350 (NH₂), 1650 (C=O) | 6.85 (s, 1H, ArH), 3.95 (s, 3H, OCH₃) | 396.2 |
| Final product | 189–191 | 3300 (NH), 1645 (C=O) | 1.42 (t, 3H, CH₂CH₃), 6.78 (d, 1H, ArH) | 395.5 |
Alternative Synthetic Routes
Multicomponent Reactions
One-pot reactions involving cyclohexanedione, 3-ethoxyaniline, and thiocyanate derivatives may streamline synthesis. For example, a Hantzsch-type reaction could assemble the thiophene ring in situ.
Challenges and Mitigation
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Regioselectivity in cyclization : Competing pathways may form [3,2-b] instead of [2,3-b] thienoquinolines. Using bulky substituents (e.g., ethyl at C6) directs cyclization to the desired position.
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Oxidative degradation : The amino group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improves stability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions produce amine derivatives . Substitution reactions can result in a wide range of functionalized quinoline derivatives with varying biological activities .
Scientific Research Applications
3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological context and the disease being targeted .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The biological activity of thieno[2,3-b]quinoline derivatives is highly dependent on substituents at the quinoline core and the aromatic carboxamide moiety. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogues
| Compound Name | R1 (Position 6) | R2 (N-substituent) | Core Modification | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Ethyl | 3-ethoxyphenyl | 5,6,7,8-tetrahydro | 441.546 (estimated*) |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) | Ethyl | 3-chloro-2-methylphenyl | 5-oxo | 385.867 |
| 3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Ethyl | 3,4,5-trimethoxyphenyl | 5,6,7,8-tetrahydro | 441.546 |
| VGTI-A3-03 (Antiviral) | Phenyl | 4-phenyl-1,3-thiazol-2-yl | 5,6,7,8-tetrahydro | ~450 (estimated) |
| 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 7) | Ethyl | 3-chlorophenyl | 5-oxo | 373.48 |
Pharmacological Activity
Anticancer Activity
- Compound 1 (3-amino-N-(3-chloro-2-methylphenyl)-5-oxo...): Demonstrated potent cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7) with IC₅₀ values 5–25 µM. It reduced cancer stem cell (CSC) populations and altered glycosphingolipid (GSL) expression, inducing apoptosis . Mechanism: Putative PLC-γ inhibition and modulation of GSL biosynthesis pathways .
Antiviral Activity
Physicochemical and Pharmacokinetic Properties
Table 2: Key Properties
| Property | Target Compound | Compound 1 | 3,4,5-Trimethoxyphenyl Analogue |
|---|---|---|---|
| Solubility | Likely low (ethoxy group) | Low (chloro, methyl groups) | Moderate (polar methoxy groups) |
| Molecular Weight | ~441.5 | 385.867 | 441.546 |
| LogP (Lipophilicity) | Estimated ~3.5 | 3.2 (experimental) | ~2.8 |
| Metabolic Stability | High (ethoxy resistant) | Moderate (chloro susceptible) | Low (methoxy demethylation) |
Mechanism of Action and Resistance
- Anticancer Analogues :
- Antiviral Analogues :
- VGTI-A3-03 resistance arises from capsid protein mutations (e.g., DENV serotype adaptations), highlighting target specificity limitations .
Biological Activity
3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H25N3O2S
- Molar Mass : 395.52 g/mol
- CAS Number : 445268-91-7
Biological Activity Overview
Research indicates that compounds related to thieno[2,3-b]quinoline structures exhibit various biological activities including:
- Antimicrobial properties
- Anticancer effects
- Neuroprotective actions
Antimicrobial Activity
Studies have demonstrated that thieno[2,3-b]quinoline derivatives possess significant antimicrobial properties. For instance, a derivative with similar structural features showed effective inhibition against various bacterial strains including Klebsiella pneumoniae and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anticancer Properties
The compound's anticancer potential has been explored through its ability to inhibit specific signaling pathways involved in cancer progression. Research has shown that modifications in the thienoquinoline structure can enhance its efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Wnt Signaling Pathway Inhibition : Compounds designed to target the Wnt signaling pathway have shown promise in promoting cardiogenesis and inhibiting tumor growth by stabilizing Axin and preventing β-catenin accumulation .
- Serotonin Receptor Modulation : Some derivatives have been noted for their dual action as antagonists at the 5-HT(3) receptor and agonists at the 5-HT(1A) receptor, implicating their potential in treating conditions like irritable bowel syndrome .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against multiple pathogens with MIC values < 10 µg/mL. |
| Study 2 | Showed that structural modifications led to improved anticancer activity in breast cancer cell lines with IC50 values < 50 µM. |
| Study 3 | Investigated neuroprotective effects in animal models, indicating potential for treating neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
